molecular formula C4H2INO2S B13461018 4-Iodo-1,3-thiazole-5-carboxylic acid

4-Iodo-1,3-thiazole-5-carboxylic acid

Cat. No.: B13461018
M. Wt: 255.04 g/mol
InChI Key: WUUKWDRTBAWWNJ-UHFFFAOYSA-N
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Description

4-Iodo-1,3-thiazole-5-carboxylic acid is an organic compound belonging to the class of thiazolecarboxylic acids and derivatives It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, with an iodine atom at the 4-position and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-iodo-1,3-thiazole-5-carboxylic acid typically involves the iodination of 1,3-thiazole-5-carboxylic acid. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction is usually carried out in a solvent like acetic acid or water at elevated temperatures to facilitate the iodination process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Iodo-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The thiazole ring can be oxidized or reduced, leading to different derivatives with altered electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Oxidation: May use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Coupling Reactions: Often require palladium catalysts and ligands, along with bases like potassium carbonate and solvents like toluene or dimethylformamide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino-thiazole derivative, while coupling reactions could produce biaryl or alkyne-linked thiazole compounds.

Scientific Research Applications

4-Iodo-1,3-thiazole-5-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.

    Biological Studies: It is employed in the synthesis of bioactive molecules for studying biological pathways and mechanisms.

    Chemical Synthesis: The compound is a versatile intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new chemical space.

Mechanism of Action

The mechanism of action of 4-iodo-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1,3-Thiazole-4-carboxylic acid: Lacks the iodine atom, resulting in different reactivity and properties.

    4-Bromo-1,3-thiazole-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, leading to different electronic effects and reactivity.

    2-Aminothiazole-4-carboxylic acid:

Uniqueness: 4-Iodo-1,3-thiazole-5-carboxylic acid is unique due to the presence of the iodine atom, which imparts distinct electronic properties and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various research applications.

Biological Activity

4-Iodo-1,3-thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in various fields such as antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular structure of this compound includes a thiazole ring with an iodine substituent and a carboxylic acid functional group. This specific arrangement contributes to its reactivity and biological activity.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

  • Mechanism : The compound exhibits antimicrobial properties primarily through its interaction with bacterial cell membranes and inhibition of essential bacterial enzymes.
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of thiazole compounds show potent activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. For instance, a related compound showed minimum inhibitory concentrations (MIC) as low as 1.95 µg/mL against S. aureus .
    • A study indicated that the presence of halogen atoms (like iodine) enhances the binding affinity to microbial targets, thereby increasing antimicrobial efficacy .

2. Antioxidant Activity

  • Mechanism : The antioxidant properties are attributed to the ability of the thiazole ring to scavenge free radicals, protecting cells from oxidative stress.
  • Research Findings : Compounds similar to this compound have shown moderate antioxidant activity with IC50 values indicating effective scavenging capabilities .

3. Anticancer Potential

  • Mechanism : The compound may exert anticancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth through various pathways.
  • Case Studies :
    • Research has shown that thiazole derivatives can inhibit the proliferation of cancer cell lines, with some exhibiting IC50 values comparable to standard chemotherapeutic agents .
    • For example, a related derivative demonstrated significant cytotoxicity against leukemia cells with IC50 values around 16 µg/mL .

Data Tables

Activity Type Target Organism/Cell Line IC50/MIC Value Reference
AntimicrobialStaphylococcus aureus1.95 µg/mL
AntioxidantVarious15.3 µM
AnticancerLeukemia cells16 µg/mL

The biological activity of this compound is largely influenced by its structural characteristics:

  • Iodine Substituent : Enhances the compound's ability to form halogen bonds, improving its interaction with biological targets.
  • Carboxylic Acid Group : Contributes to solubility and facilitates interactions with enzyme active sites.

Properties

Molecular Formula

C4H2INO2S

Molecular Weight

255.04 g/mol

IUPAC Name

4-iodo-1,3-thiazole-5-carboxylic acid

InChI

InChI=1S/C4H2INO2S/c5-3-2(4(7)8)9-1-6-3/h1H,(H,7,8)

InChI Key

WUUKWDRTBAWWNJ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(S1)C(=O)O)I

Origin of Product

United States

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